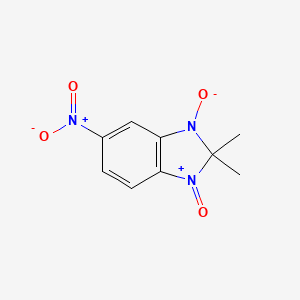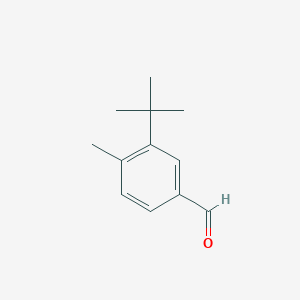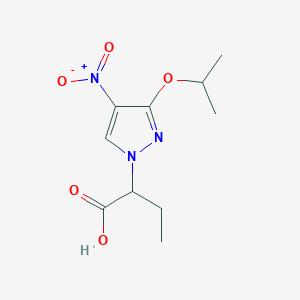
Propyl 4-(7-hydroxy-4-oxochromen-3-yloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylparaben is the n-propyl ester of p-hydroxybenzoic acid . It occurs as a natural substance found in many plants and some insects . Additionally, it can be manufactured synthetically for use in cosmetics, pharmaceuticals, and foods . It is a member of the class of parabens and can be used as a preservative in many water-based cosmetics, such as creams, lotions, shampoos, and bath products .
Molecular Structure Analysis
The molecular formula of propylparaben is C10H12O3 . It consists of a benzene ring substituted with a hydroxyl group and an ester group linked to a propyl chain .Physical And Chemical Properties Analysis
Propylparaben has a molar mass of 180.203 g/mol and a density of 1.0630 g/cm^3 . Its melting point ranges from 96 to 99 °C .Wissenschaftliche Forschungsanwendungen
Soil Metabolism and Degradation
A study explored the soil metabolism of a novel broad-spectrum herbicide, propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate, identifying degradation intermediates and pathways in aerobic soils. The study revealed two primary degradation pathways involving hydrolysis and oxidation processes leading to the formation of several aromatic intermediates. These pathways highlight the complex interactions between chemical compounds and soil microorganisms, emphasizing the environmental fate of agricultural chemicals (Haiyan et al., 2010).
Synthesis for Research Applications
Another aspect of scientific research involves the synthesis of labeled compounds for use as tracers in studies on metabolism, mode of action, environmental behavior, and fate of herbicides. For instance, herbicidal ZJ0273 labeled with tritium and carbon-14 was synthesized to facilitate such research, underscoring the methodological advancements in tracking and understanding the behavior of agricultural chemicals in various environments (Yang et al., 2008).
Microbial Degradation
Research identifying microbial strains capable of degrading herbicides like ZJ0273, a compound structurally similar to Propyl 4-(7-hydroxy-4-oxochromen-3-yloxy)benzoate, provides insights into bioremediation strategies. For example, a study isolated a strain of Amycolatopsis sp. M3-1 from soil, capable of utilizing ZJ0273 as the sole carbon source, and proposed a novel pathway for ZJ0273 degradation. This research has significant implications for developing bioremediation approaches to manage agricultural chemical residues in the environment (Cai et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-2-9-23-19(22)12-3-6-14(7-4-12)25-17-11-24-16-10-13(20)5-8-15(16)18(17)21/h3-8,10-11,20H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFGBFBIJMOAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2818035.png)

![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2818040.png)



![3-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2818048.png)


![1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2818052.png)

![Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate](/img/structure/B2818055.png)
![1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2818056.png)
